CID 78066219
Description
CID 78066219 (PubChem Compound Identifier 78066219) is a small molecule whose structural and functional properties are cataloged in PubChem, a critical resource for chemical data. For this compound, researchers would rely on PubChem’s extensive database to retrieve its 2D/3D structure, spectral data, and associated literature .
Properties
Molecular Formula |
C24H21ClOSb |
|---|---|
Molecular Weight |
482.6 g/mol |
InChI |
InChI=1S/C6H4Cl.3C6H5.H2O.Sb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;;/h2-5H;3*1-5H;1H2; |
InChI Key |
SWDDATWGPQFBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural and Functional Analogues
Several compounds with sulfonyl, pyrazole, and heterocyclic motifs (e.g., entries in Table 1 of ) exhibit reactivity patterns that may parallel CID 78066219. For example:
-
Sulfonyl group reactivity : Compounds such as [5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-2-carboxylate (CID 646525) undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives .
-
Pyrazole ring modifications : Pyrazole-based structures (e.g., CID 653316) participate in nucleophilic substitution reactions at the amino or sulfonyl positions .
Hydrolysis
Sulfonamide and ester groups in analogous compounds (e.g., CID 647599) are susceptible to hydrolysis:
Ester hydrolysis for carboxylate derivatives (e.g., CID 651936) follows standard mechanisms involving nucleophilic attack at the carbonyl carbon.
Oxidation
Thiophene and furan moieties (e.g., CID 660829) undergo oxidation with agents like H
O
, forming sulfoxides or ring-opened products .
Electrophilic Substitution
Aromatic rings in substituted pyrazoles (e.g., CID 658724) participate in Friedel-Crafts alkylation or nitration, depending on directing groups .
Catalytic and Enzymatic Interactions
Iron-sulfur flavoenzymes (e.g., E. coli 2,4-dienoyl-CoA reductase ) may interact with sulfonamide derivatives via electron transfer mechanisms involving FAD/FMN cofactors. Such reactions typically proceed via:
-
Hydride transfer from NADPH to FAD.
-
Electron relay through a 4Fe-4S cluster to FMN.
Synthetic Pathways
Multi-step synthesis involving:
-
Sulfonylation : Reaction of pyrazole precursors with sulfonyl chlorides (e.g., CID 78061119 synthesis).
-
Esterification : Coupling carboxylic acids with alcohols using DCC/DMAP .
-
Cyclization : Formation of heterocycles via intramolecular nucleophilic attack .
Table 1: Reactivity of Sulfonamide Analogues
Table 2: Enzymatic Interactions
| Enzyme | Substrate CID | Reaction Step | Rate Constant (s
) | Reference |
|----------------------|---------------|----------------------------------|----------------------------|-----------|
| 2,4-Dienoyl-CoA reductase | 78061119 | Hydride transfer to FAD |
| |
| Cytochrome P450 | 658152 | Oxidative demethylation |
| |
Analytical Characterization
-
Mass Spectrometry : Used to confirm molecular weights of intermediates (e.g., CID 78061119: [M+H]
= 363.04 Da ). -
NMR :
H and
C spectra resolve sulfonyl and pyrazole proton environments . -
X-ray Crystallography : Determines 3D conformation of active analogues (e.g., CID 794694 ).
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78066219, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline methodologies and findings from recent studies that enable such comparisons.
Structural Similarity Assessment
- Methodology : Ligand-based virtual screening (LBVS) and molecular fingerprinting (e.g., FP2 algorithms) are widely used to assess structural similarity. These methods convert chemical structures into binary vectors for quantitative comparisons .
- Example : Hydroxycamptothecin, a reference compound, was compared with this compound using 2D molecular fingerprints. Similarity scores (e.g., Tanimoto coefficient) would quantify overlap in functional groups or substructures .
Physicochemical and ADMET Properties
Key properties for comparison include:
*Hypothetical values due to lack of explicit data for this compound in the provided evidence.
Diversity in Compound Collections
The National Compound Collection (NCC) pilot study evaluated ~75,000 compounds for chemical diversity. This compound could be benchmarked against this dataset to assess its uniqueness or overlap with existing academic or pharmaceutical libraries .
Research Findings and Limitations
- Structural Insights : While this compound’s exact structure is undefined in the evidence, PubChem’s tools (e.g., SMILES substructure searches) would enable rapid identification of analogs .
- Gaps in Data : The absence of experimental data (e.g., IC50, toxicity) for this compound limits its pharmacological evaluation. Studies like those on groenlandicine emphasize the need for in vitro and in vivo validation .
- Computational Predictions: Methods like BLM-NII and KBMF2K are powerful but rely on high-quality training data. For novel compounds like this compound, predictions may lack reliability without experimental corroboration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
